5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1093414-62-0
Cat. No.: VC8405854
Molecular Formula: C5H5ClN2O2
Molecular Weight: 160.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093414-62-0 |
|---|---|
| Molecular Formula | C5H5ClN2O2 |
| Molecular Weight | 160.56 g/mol |
| IUPAC Name | 3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C5H5ClN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | YZRGCZRXBDFQPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)Cl)C(=O)O |
| Canonical SMILES | CC1=C(C(=NN1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s molecular formula is C₅H₅ClN₂O₂, with a molecular weight of 160.56 g/mol . Its IUPAC name, 3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid, reflects the positions of its functional groups: a chlorine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring . Key identifiers include:
Structural Features
The compound’s 2D structure is defined by its SMILES notation (CC1=C(C(=NN1)Cl)C(=O)O) and InChIKey (YZRGCZRXBDFQPO-UHFFFAOYSA-N), which encode its pyrazole backbone and substituent arrangement . Computational analyses predict collision cross-section (CCS) values for various adducts, such as [M+H]+ (128.4 Ų) and [M-H]− (126.8 Ų), which are critical for mass spectrometry applications .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅ClN₂O₂ | |
| Molecular Weight | 160.56 g/mol | |
| SMILES | CC1=C(C(=NN1)Cl)C(=O)O | |
| InChIKey | YZRGCZRXBDFQPO-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 128.4 Ų |
Synthesis and Production
Industrial Manufacturing
Suppliers like American Elements and AKSci offer the compound in quantities ranging from milligrams to multi-kilogram batches . Packaging options include argon-sealed containers for hygroscopic samples and bulk palletized drums for industrial clients .
Physical and Chemical Properties
Appearance and Stability
The compound is a white to off-white powder stored at room temperature . Its stability under varying pH and thermal conditions remains uncharacterized, though the presence of electron-withdrawing groups (Cl, COOH) suggests moderate resistance to hydrolysis.
| Precautionary Measure | Code |
|---|---|
| Avoid inhalation/contact | P261 |
| Use protective gloves/eyewear | P280 |
| Wash exposed skin thoroughly | P302+P352 |
| Store in well-ventilated area | P405 |
Applications and Research Utility
Pharmaceutical Intermediate
Pyrazole-carboxylic acids are pivotal in drug discovery, serving as precursors for kinase inhibitors and antimicrobial agents. The chloro and methyl groups in this compound enhance lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted therapies.
Agrochemical Development
Chlorinated pyrazoles are explored as herbicides and fungicides. The carboxylic acid group allows conjugation with bioactive moieties, enabling structure-activity relationship (SAR) studies .
Materials Science
The compound’s rigid heterocyclic structure could stabilize metal-organic frameworks (MOFs) or serve as a ligand in catalytic systems .
Research Gaps and Future Directions
Despite its commercial availability, no peer-reviewed studies specifically investigating 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid were identified . Priority research areas include:
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Pharmacological Screening: Anticancer, antimicrobial, or anti-inflammatory assays.
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Spectroscopic Characterization: NMR, IR, and XRD studies to elucidate solid-state behavior.
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Process Optimization: Green chemistry approaches for large-scale synthesis.
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